2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the pyrazole ring: Starting with a suitable precursor such as 4-bromo-3-nitroacetophenone, the pyrazole ring can be formed through a cyclization reaction with hydrazine derivatives.
Introduction of the piperazine group: The intermediate product can then be reacted with 4-methylpiperazine under appropriate conditions to introduce the piperazine moiety.
Final product formation: The final step involves the coupling of the pyrazole derivative with an ethanone group, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through a reduction reaction.
Substitution: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological activities Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The piperazine group may enhance the compound’s ability to cross biological membranes and reach its target site.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-nitropyrazol-1-yl)ethanone: Lacks the piperazine group, which may affect its biological activity.
1-(4-Methylpiperazin-1-yl)ethanone: Lacks the pyrazole ring, which may reduce its pharmacological potential.
Uniqueness
The combination of the pyrazole ring, bromine, nitro, and piperazine groups in 2-(4-Bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone makes it a unique compound with potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN5O3/c1-8-10(12)11(17(19)20)13-16(8)7-9(18)15-5-3-14(2)4-6-15/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHYIXVPASWJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN(CC2)C)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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